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Compound of Interest

Compound Name: 3-Butyl-1,3-oxazinan-2-one

Cat. No.: B15462734

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen
atoms at positions 1 and 3, represents a "privileged structure” in medicinal chemistry. Its
derivatives have garnered significant attention due to their broad and potent pharmacological
activities. This technical guide provides an in-depth overview of the multifaceted biological
activities of 1,3-oxazine derivatives, presenting key quantitative data, detailed experimental
protocols, and visualizations of relevant biological pathways and workflows to support further
research and development in this promising area.

Anticancer Activity

Derivatives of 1,3-oxazine have demonstrated significant antiproliferative effects against a
variety of human cancer cell lines.[1][2][3][4] These compounds often exert their effects through
mechanisms such as inducing apoptosis or inhibiting key enzymes involved in cancer
progression.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (ICso) values for
representative 1,3-oxazine derivatives against various cancer cell lines.
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Compound Specific Cancer Cell
L. ) ICs0 (UM) Reference
Class Derivative(s) Line
s-Triazine-fused Pancreatic
] Compound 110 1.4 [5]
1,3-Oxazine (Capan-1)
s-Triazine-fused Pancreatic
) Compound 11r 5.1 [5]
1,3-Oxazine (Capan-1)
s-Triazine-fused Pancreatic
) Compound 11s 5.3 [5]
1,3-Oxazine (Capan-1)
4H-benzo[d][6] Various Aryl-
. _ Breast (MCF-7) 3.1-95 [4]
[7]oxazines substituted
4H-benzo[d][6] Various Aryl- Breast
_ _ 3.1-95 [4]
[7]oxazines substituted (HCC1954)
Ovarian (A2780),
Isopulegol-based ) ]
N2-(p- Cervical (SiHa,
2,4- ) More potent than
o o trifluorophenyl)a HelLa), Breast ) ) [1]
diaminopyrimidin ) o Cisplatin
. mino derivative (MCF-7, MDA-
es
MB-231)

Note: While not strictly a 1,3-oxazine, this related heterocyclic compound from a comparative
study highlights potent anticancer activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard
colorimetric method for assessing cell viability and proliferation.

Methodology:

o Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 10% cells per
well and incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-
oxazine derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a
positive control (e.g., Cisplatin) should be included.
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o MTT Addition: After the incubation period, add 20 pL of MTT solution (5 mg/mL in phosphate-
buffered saline) to each well and incubate for an additional 4 hours at 37°C.

o Formazan Solubilization: Carefully remove the medium and add 150 pL of a solubilizing
agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
ICso0 value, the concentration of the compound that inhibits cell growth by 50%, is determined
by plotting a dose-response curve.

Signaling Pathway: Apoptosis Induction

Many anticancer agents, including potential 1,3-oxazine derivatives, function by triggering
programmed cell death, or apoptosis. This is a complex signaling cascade involving caspases.
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Caption: Extrinsic and intrinsic apoptosis pathways targeted by anticancer compounds.

Antimicrobial Activity
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The 1,3-oxazine core is present in various compounds exhibiting potent activity against a range
of pathogenic microbes, including bacteria and fungi.[8][9][10] Dihydro-1,3-oxazine derivatives,
in particular, have shown marked activity against various strains of Mycobacterium
tuberculosis.[8][9]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select

derivatives.
Compound Specific Microbial
L . MIC (pg/mL) Reference

Class Derivative(s) Strain
Dihydro-1,3- Mycobacterium

_ T 615, T 638 _ <2 [81[9]
oxazine tuberculosis
Dihydro-1,3- o ] ]

) T 615, T 638 Escherichia coli Active [819]
oxazine
Dihydro-1,3- . .

) T 615, T 638 Salmonella typhi  Active [8][9]
oxazine
Isoniazid-

) Mycobacterium

Oxadiazole Compound 3f ) 0.8 [2]
) tuberculosis

Hybrid

Experimental Protocol: Broth Microdilution for MIC
Determination

This method is used to determine the lowest concentration of an antimicrobial agent that
prevents visible growth of a microorganism.

Methodology:

e Prepare Inoculum: Culture the microbial strain in a suitable broth medium (e.g., Mueller-
Hinton Broth for bacteria) to achieve a standardized concentration (e.g., 1.5 x 108 CFU/mL,
equivalent to a 0.5 McFarland standard).
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o Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,3-
oxazine compound in the broth medium.

 Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a
final concentration of approximately 5 x 10> CFU/mL.

e Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial
growth and a negative control (broth only) to check for sterility.

 Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria)
for 18-24 hours.

e Result Interpretation: The MIC is the lowest concentration of the compound at which there is
no visible turbidity (growth) in the well.

Workflow: Antimicrobial Susceptibility Testing

The general process for evaluating the antimicrobial potential of new compounds follows a
standardized workflow.

Start:
Synthesized
1,3-Oxazine Cmpd

Prepare Stock Serial Dilution
Solution (DMSO) in Microplate

Incubate Read Results Determine
flcctieslars (18-24h) (Visual/Spectro.) MIC Value
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Click to download full resolution via product page

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Several 1,3-oxazine derivatives have been investigated for their anti-inflammatory properties.
[3][6] The mechanisms often involve the inhibition of key inflammatory mediators, such as
cyclooxygenase (COX) enzymes, or the stabilization of red blood cell membranes, which is
indicative of anti-inflammatory potential.[2][11]
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. e Linfl .

Compound Specific Result (ICso or
L Assay o Reference
Class Derivative(s) % Inhibition)
Naphtho[1,2-e][6] Heat-induced ICs0 = 4.807
) Compound 4h ] [11]
[7]oxazine hemolysis pg/mL
Naphtho[1,2-e][6] Heat-induced
) Compound 4c ) ICso =5.5 pg/mL  [11]
[7]oxazine hemolysis
Isoniazid-
Oxadiazole Compound 3e COX-1 Inhibition ICs0 = 4.21 uM [2]
Hybrid
Isoniazid-
Oxadiazole Compound 3f COX-1 Inhibition ICs0 = 3.24 uM [2]
Hybrid
Isoniazid-
Oxadiazole Compound 3h COX-1 Inhibition ICs0 =4.89 uM [2]
Hybrid
Nicotinamide- Significant
Compounds 5c, Protease o
based 1,3- o activity at 10-100  [6]
) 5e Inhibition
Oxazine pg/mL

Experimental Protocol: Heat-Induced Hemolysis
Inhibition

This assay assesses the ability of a compound to stabilize red blood cell (RBC) membranes, a
property correlated with anti-inflammatory activity.

Methodology:

» Prepare RBC Suspension: Centrifuge fresh, heparinized human blood. Wash the packed red
blood cells three times with isotonic saline (0.9% NaCl) and prepare a 10% (v/v) suspension
in saline.
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e Reaction Mixture: Prepare reaction mixtures containing 1 mL of the 1,3-oxazine compound at
various concentrations, 2 mL of hyposaline (0.25% NacCl), and 0.5 mL of the 10% RBC
suspension.

e Incubation: Incubate the mixtures at 37°C for 30 minutes.
e Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

o Absorbance Measurement: Measure the absorbance of the supernatant, which contains the
released hemoglobin, at 560 nm.

e Controls: Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive
control and a mixture without the compound as the hemolysis control.

o Calculation: Calculate the percentage of hemolysis inhibition using the formula: (1 -
(Absorbance of Test / Absorbance of Control)) * 100.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes,
which are responsible for converting arachidonic acid into prostaglandins, key mediators of
inflammation.
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Caption: The arachidonic acid cascade and the inhibitory action of COX inhibitors.

Other Notable Biological Activities

Beyond the major areas detailed above, 1,3-oxazine derivatives have shown promise in other
therapeutic fields, including antiviral and anticonvulsant applications.[7][12]

Anticonvulsant Activity
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Certain naphtho[1,2-e][6][7]oxazine derivatives have been evaluated for their ability to protect
against chemically-induced seizures.[12]

Specific ]
Compound o Dose Seizure

Derivative(s Result Reference
Class ) (mgl/kg) Model

Considerable

Naphtho[1,2- activity,
e][6] S10, S11 50 and 100 PTZ-induced increased [12]
[7]oxazine seizure

threshold

Experimental Protocol: Pentylenetetrazole (PTZ)-
Induced Seizure Test

This is a common screening model to identify compounds with potential anticonvulsant activity.

Methodology:

Animal Groups: Use male BALB/c mice or rats, divided into control and test groups.

e Compound Administration: Administer the test compounds (e.g., 50 and 100 mg/kg)
intraperitoneally (i.p.) to the test groups. Administer the vehicle to the control group and a
standard drug (e.g., Diazepam, 5 mg/kg) to a positive control group.

o PTZ Injection: After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant
dose of PTZ (e.g., 85 mg/kg, subcutaneous) to all animals.

o Observation: Observe the animals for a period of 30 minutes for the onset of myoclonic jerks
and generalized clonic-tonic seizures.

o Data Analysis: Record the latency to the first seizure and the percentage of animals in each
group that are protected from seizures. An increase in the seizure threshold or complete
protection indicates anticonvulsant activity.[12][13]

Antiviral Activity
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Flavone derivatives incorporating a 1,3-oxazine fragment have been synthesized and tested for
their activity against the Tobacco Mosaic Virus (TMV), with several compounds showing better
antiviral activity than the commercial agent ribavirin.[14] Furthermore, trifluoromethyl-1,3-
oxazine-2-one has been identified as a non-nucleoside reverse transcriptase inhibitor with high
activity against various HIV-1 mutant strains.[7]

Synthesis Overview

The synthesis of the 1,3-oxazine ring is typically achieved through multicomponent reactions.
The Mannich and Betti reactions are classical and versatile methods for constructing these
heterocyclic systems.[7] A common strategy involves the cyclocondensation of a phenol (or
naphthol), an aldehyde, and a primary amine or ammonia.[7][15]

Phenol / Naphthol +

(B-Naphthol)
\

Cyclocondensation .
Altljehyde —— (e.g., Mannich Rxn) EOREHATS
(R'-CHO) Derivative
+ Catalyst
Primary Amine

(R"-NH2) +

Click to download full resolution via product page

Caption: Generalized one-pot synthesis of 1,3-oxazine derivatives.

Conclusion

The 1,3-oxazine scaffold is a cornerstone in the development of new therapeutic agents. Its
derivatives have demonstrated a remarkable range of biological activities, including potent
anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The synthetic
accessibility of this heterocyclic system allows for extensive structural modifications, enabling
the fine-tuning of its pharmacological profile. Future research should focus on elucidating the
precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic
properties through structure-activity relationship (SAR) studies, and advancing promising
candidates into in vivo and preclinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15462734+#biological-activity-of-1-3-oxazine-and-its-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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